molecular formula C26H46O6S2 B14758829 [(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-12-methylsulfonyloxy-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate CAS No. 1259-03-6

[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-12-methylsulfonyloxy-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate

Cat. No.: B14758829
CAS No.: 1259-03-6
M. Wt: 518.8 g/mol
InChI Key: IBZKANYXDGSDQH-VDWIOFMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-12-methylsulfonyloxy-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate is a complex organic compound with a unique structure It is characterized by its multiple chiral centers and a cyclopenta[a]phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-12-methylsulfonyloxy-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate involves multiple steps. The starting materials typically include steroids or similar compounds, which undergo a series of chemical reactions such as hydroxylation, methylation, and sulfonation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-12-methylsulfonyloxy-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes to alcohols.

    Substitution: Replacement of sulfonate groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-12-methylsulfonyloxy-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-12-methylsulfonyloxy-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate
  • [(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-12-hydroxy-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate

Uniqueness

The uniqueness of [(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-12-methylsulfonyloxy-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate lies in its specific stereochemistry and functional groups, which confer unique chemical and biological properties

Properties

CAS No.

1259-03-6

Molecular Formula

C26H46O6S2

Molecular Weight

518.8 g/mol

IUPAC Name

[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-12-methylsulfonyloxy-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate

InChI

InChI=1S/C26H46O6S2/c1-7-8-17(2)21-11-12-22-20-10-9-18-15-19(31-33(5,27)28)13-14-25(18,3)23(20)16-24(26(21,22)4)32-34(6,29)30/h17-24H,7-16H2,1-6H3/t17-,18-,19-,20+,21-,22+,23+,24+,25+,26-/m1/s1

InChI Key

IBZKANYXDGSDQH-VDWIOFMPSA-N

Isomeric SMILES

CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)C)C)OS(=O)(=O)C)C

Canonical SMILES

CCCC(C)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OS(=O)(=O)C)C)OS(=O)(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.